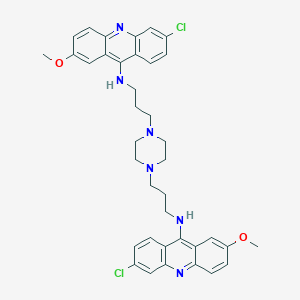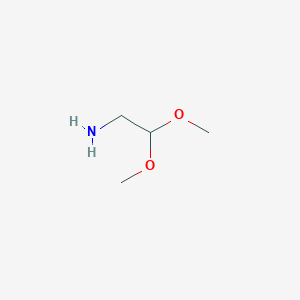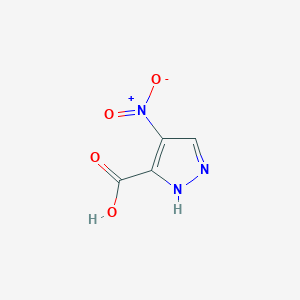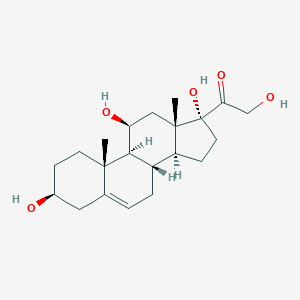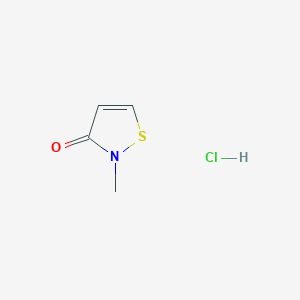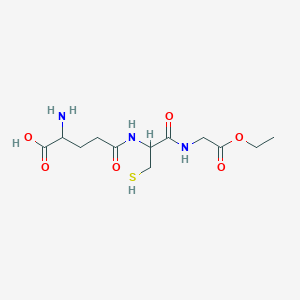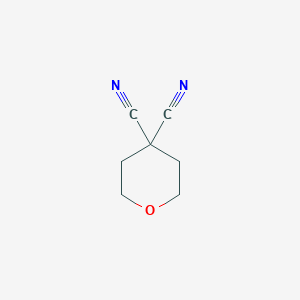
二氢-2H-吡喃-4,4(3H)-二腈
描述
Synthesis Analysis
The synthesis of dihydro-2H-pyran-4,4(3H)-dicarbonitrile and its derivatives can be achieved through various synthetic routes, including the three-component condensation reactions. For instance, a library of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles has been synthesized from β-ketonitriles, carbonyl- and semistabilized pyridinium ylide precursors, and aldehydes in a diastereoselective manner. This process involves cascade Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization (Demidov et al., 2021).
Molecular Structure Analysis
The molecular and crystal structure of dihydro-2H-pyran derivatives, including dihydro-2H-pyran-4,4(3H)-dicarbonitrile, reveals a distorted envelope conformation for the heterocyclic rings. Single-crystal X-ray diffraction analysis has been employed to examine the structure, showing the compounds belong to the monoclinic system with significant intermolecular hydrogen bonding, stabilizing the crystal structure (Jansone et al., 2007).
Chemical Reactions and Properties
Dihydro-2H-pyran-4,4(3H)-dicarbonitrile undergoes various chemical reactions, demonstrating its chemical versatility. For example, the hetero-Diels-Alder reaction with α,β-unsaturated acyl cyanides and enol ethers results in 2-alkoxy-3,4-dihydro-2H-pyran-6-carbonitriles, highlighting the compound's reactivity and potential for functional group transformations (John et al., 1987).
Physical Properties Analysis
The physical properties of dihydro-2H-pyran-4,4(3H)-dicarbonitrile and its derivatives, such as solubility, melting point, and boiling point, are crucial for its application in synthesis and pharmaceutical formulations. While specific studies directly addressing these properties were not found in the current search, such properties are typically determined experimentally and are essential for handling and application in various chemical reactions.
Chemical Properties Analysis
The chemical properties of dihydro-2H-pyran-4,4(3H)-dicarbonitrile, including its reactivity with other chemical compounds, stability under various conditions, and potential for further functionalization, are of significant interest. Its participation in reactions such as the visible-light initiated one-pot, three-component synthesis demonstrates its utility in creating diverse chemical structures under mild conditions (Zhang et al., 2019).
科学研究应用
药物化学与药物开发
二氢-2H-吡喃-4,4(3H)-二腈表现出良好的药理性质。研究人员已经探索了它作为NMDA 受体调节剂的潜力。 NMDA 受体在兴奋性突触传递中起着至关重要的作用,并参与各种脑功能,包括学习和记忆 . 此外,体外研究表明它具有抗流感病毒活性,表明它可能是开发针对流感的新型抗病毒药物或疗法的候选药物 .
有机合成中的保护基团
该化合物在醇的保护基团中得到应用。具体来说,它用作4-甲氧基四氢吡喃-4-基保护基团。 这种保护策略优于使用 3,4-二氢-2H-吡喃,在核苷酸合成和其他有机转化中提供通用性 .
工业化学与精细化学品
二氢-2H-吡喃-4,4(3H)-二腈在对称四取代甲烷的合成中具有潜力。 这些化合物是生产精细化学品、医药和农用化学品的宝贵中间体 .
生物制药生产
研究人员已经探索了它作为氨基氧化酶抑制剂(SSAO)的用途。SSAO 参与多种生理过程,包括葡萄糖代谢和血管功能。 SSAO 的抑制可能具有治疗意义 .
属性
IUPAC Name |
oxane-4,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWZQQPETNQTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561428 | |
| Record name | Oxane-4,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111511-90-1 | |
| Record name | Tetrahydro-4H-pyran-4,4-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111511-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxane-4,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)


